1-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide
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Overview
Description
1-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a phenyl group, and a propylsulfonyl substituent, making it a unique molecule with interesting chemical properties.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of drugs that target specific receptors, such as the sphingosine-1-phosphate receptor .
Mode of Action
It’s known that similar compounds can act as strong electron-withdrawing p-type dopants .
Biochemical Pathways
Similar compounds have been used in the mannich reaction for the stereoselective synthesis of β-amino acids .
Pharmacokinetics
A similar compound has shown significant oral bioavailability .
Result of Action
Similar compounds have shown inhibitory effects on certain protein tyrosine phosphatases .
Action Environment
It’s known that similar compounds are sensitive to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the phenyl group and the propylsulfonyl substituent. Common reagents used in these reactions include aniline derivatives, sulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
1-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could lead to its use in the development of new therapeutic agents.
Industry: It may find applications in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-N-(1-(propylsulfonyl)piperidin-3-yl)methanesulfonamide
- 1-phenyl-N-(1-phenylethyl)methanesulfonamide
- 1-phenyl-N-[3-(1-piperidinyl)propyl]methanesulfonamide
Uniqueness
1-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide stands out due to its unique quinoline core and the specific arrangement of functional groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-phenyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-2-13-27(24,25)21-12-6-9-17-10-11-18(14-19(17)21)20-26(22,23)15-16-7-4-3-5-8-16/h3-5,7-8,10-11,14,20H,2,6,9,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMZMXBMYUFDSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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